(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine
Overview
Description
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine is a chiral ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the synthesis of enantiomerically pure compounds. The presence of both ferrocenyl and diphenylphosphino groups contributes to its unique properties and effectiveness in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor is synthesized through the reaction of ferrocene with a suitable electrophile, such as an acyl chloride, to introduce the desired substituents.
Formation of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a reaction with a phosphine reagent, such as diphenylphosphine chloride, under controlled conditions.
Chiral Resolution: The chiral resolution of the compound is achieved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve transition metal complexes and suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ferrocenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The ligand is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine exerts its effects involves coordination to transition metal centers. The ferrocenyl and diphenylphosphino groups provide a unique electronic environment that enhances the reactivity and selectivity of the metal center. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used bidentate ligand in transition metal catalysis.
2-Diphenylphosphinopyridine (dppp): Another chiral ligand used in asymmetric catalysis.
1,2-Bis(diphenylphosphino)benzene (dppb): A ligand with similar diphenylphosphino groups but lacking the ferrocenyl moiety.
Uniqueness
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine is unique due to the presence of both ferrocenyl and diphenylphosphino groups, which provide a distinct electronic and steric environment. This uniqueness enhances its ability to induce high enantioselectivity in catalytic reactions, making it a valuable ligand in asymmetric synthesis.
Properties
InChI |
InChI=1S/C37H31P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-29H,1H3;1-5H;/t29-;;/m1../s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZGNUVEBIDUPV-SYXKTQFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36FeP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565184-32-9 | |
Record name | (R)-(+)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldiphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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